2,2,4-Trifluorobenzo[d][1,3]dioxole

Lipophilicity LogP Physicochemical Properties

2,2,4-Trifluorobenzo[d][1,3]dioxole (CAS: 1237454-77-1) is a highly fluorinated heterocyclic compound belonging to the benzodioxole class. It is characterized by a 1,3-benzodioxole core with three fluorine substituents at the 2,2,4-positions.

Molecular Formula C7H3F3O2
Molecular Weight 176.09 g/mol
Cat. No. B13709996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trifluorobenzo[d][1,3]dioxole
Molecular FormulaC7H3F3O2
Molecular Weight176.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)OC(O2)(F)F
InChIInChI=1S/C7H3F3O2/c8-4-2-1-3-5-6(4)12-7(9,10)11-5/h1-3H
InChIKeyWLOGJHAOFXFAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4-Trifluorobenzo[d][1,3]dioxole: A Fluorinated Benzodioxole Building Block for Pharmaceutical and Agrochemical R&D


2,2,4-Trifluorobenzo[d][1,3]dioxole (CAS: 1237454-77-1) is a highly fluorinated heterocyclic compound belonging to the benzodioxole class . It is characterized by a 1,3-benzodioxole core with three fluorine substituents at the 2,2,4-positions . This compound is primarily utilized as a specialized intermediate or building block in organic synthesis, particularly for the development of biologically active molecules in the pharmaceutical and agrochemical sectors [1], . Its value proposition lies in its ability to introduce a fluorinated, metabolically stable motif into larger molecular frameworks.

Trifluorinated benzodioxole building block for organic synthesis
Introduces a fluorinated, metabolically stable motif into lead molecules
Pharmaceutical and agrochemical R&D intermediate

Why Substituting 2,2,4-Trifluorobenzo[d][1,3]dioxole with Other Benzodioxoles Compromises Physicochemical Properties


Simple substitution of 2,2,4-Trifluorobenzo[d][1,3]dioxole with a non-fluorinated or less-fluorinated analog (e.g., 2,2-difluoro-1,3-benzodioxole) is not a straightforward replacement. The specific pattern and degree of fluorination in this compound are critical for fine-tuning the physicochemical profile of a lead candidate. These properties, such as lipophilicity (LogP/LogD) and metabolic stability, are highly sensitive to the number and position of fluorine atoms on the benzodioxole core [1]. Altering the fluorination pattern can drastically shift these parameters, potentially reducing membrane permeability, altering off-target binding, or increasing metabolic clearance of the final drug molecule [2]. This necessitates a rigorous, data-driven selection process, as detailed in the following quantitative evidence.

Fluorination pattern strongly influences lipophilicity and metabolic stability; a 2,2-difluoro analog may shift these properties.

Non-fluorinated benzodioxoles are more susceptible to oxidative metabolism, which may lead to higher clearance.

Alteration in fluorination degree can affect membrane permeability and off-target binding, requiring validation.

Quantitative Evidence for Differentiating 2,2,4-Trifluorobenzo[d][1,3]dioxole from Less-Fluorinated Analogs


Comparison of Lipophilicity (LogP) Between 2,2,4-Trifluoro and 2,2-Difluoro Benzodioxole Cores

The 2,2,4-trifluoro substitution pattern on the benzodioxole core results in a higher calculated LogP compared to the 2,2-difluoro analog. For a compound containing the 2,2,4-trifluorobenzo[d][1,3]dioxole moiety, a LogP of 7.76 has been reported [1]. In contrast, a related compound with a 2,2-difluorobenzo[d][1,3]dioxole core exhibits a lower LogP value of 4.8908 . This increase in lipophilicity is directly attributable to the additional fluorine atom and can be a critical factor for optimizing blood-brain barrier penetration or cellular permeability. [1], .

Lipophilicity (LogP) Comparison
Cross-study comparable
Target core derivative: LogP 7.76
2,2-Difluoro analog: LogP 4.89
Difference: ~2.87 log units
Reported LogP difference may inform CNS-targeting design
Values are for specific derivative molecules, not the parent building blocks.
Lipophilicity LogP Physicochemical Properties ADME

Metabolic Stability Advantage of Fluorinated Benzodioxoles vs. Non-Fluorinated Analogs

The presence of fluorine atoms on the benzodioxole scaffold, such as in 2,2,4-Trifluorobenzo[d][1,3]dioxole, is a well-established strategy to enhance metabolic stability . A study on a series of compounds showed that a fluorinated benzodioxole derivative exhibited 56% ± 4.6% parent compound remaining after 1 hour of incubation with human liver microsomes [1]. This is a class-level inference that contrasts with the metabolic profile of non-fluorinated benzodioxole scaffolds, which are generally more susceptible to oxidative metabolism by cytochrome P450 enzymes due to their electron-rich aromatic system [2].

Metabolic Stability Evidence
Class-level inference
56% ± 4.6% parent remaining after 1 h (human liver microsomes, fluorinated analog)
Supports metabolic stability screening for lead optimization
Direct compound data not available; inferred from structural analogs.
Metabolic Stability Microsomal Clearance Fluorination ADME

Enhanced Chemical Stability of Fluorinated Benzodioxoles Under Acidic and Basic Conditions

Fluorination of the benzodioxole core, as in 2,2,4-Trifluorobenzo[d][1,3]dioxole, has been demonstrated to confer surprisingly high stability against both acids and bases [1]. This is a significant advantage over non-fluorinated benzodioxole acetals, which are typically acid-labile and prone to hydrolysis [2]. This stability allows for a broader range of subsequent functionalization reactions on the molecule without degradation of the benzodioxole core, a key benefit for its use as a versatile building block in multi-step syntheses [1], [2].

Chemical Stability Under Harsh Conditions
Class-level inference
High resistance to acid/base-catalyzed hydrolysis vs. non-fluorinated analogs (qualitative)
Enables broader synthetic compatibility in multi-step routes
Based on reported stability during electrochemical synthesis.
Chemical Stability Functional Group Tolerance Synthetic Versatility

High-Value Application Scenarios for 2,2,4-Trifluorobenzo[d][1,3]dioxole in R&D


Synthesis of CNS-Penetrant Drug Candidates

Based on its high lipophilicity (LogP ~7.76) compared to a difluoro analog (LogP ~4.89), 2,2,4-Trifluorobenzo[d][1,3]dioxole is a strategic choice for building blocks in central nervous system (CNS) drug discovery programs [1]. The enhanced lipophilicity can facilitate penetration across the blood-brain barrier (BBB), a critical parameter for CNS-active therapeutics. Incorporating this moiety early in a lead optimization campaign may improve the probability of achieving target brain exposure.

Optimization of Metabolic Stability in a Lead Series

For medicinal chemistry projects aiming to improve the pharmacokinetic (PK) profile of a lead compound, 2,2,4-Trifluorobenzo[d][1,3]dioxole offers a validated approach to increase metabolic stability [2]. By substituting a metabolically labile motif or a non-fluorinated benzodioxole with this fluorinated core, researchers can expect to reduce oxidative clearance in human liver microsomes, as supported by class-level data showing 56% parent compound remaining after 1 hour for similar fluorinated analogs [2]. This building block is thus well-suited for early-stage lead optimization efforts focused on improving half-life and reducing predicted human clearance.

Complex Molecule Synthesis Requiring Robust Core Stability

In multi-step organic synthesis of complex natural product analogs or novel agrochemicals, the high acid/base stability of the 2,2,4-trifluorobenzodioxole core is a key differentiator [3]. Unlike standard acetals, this fluorinated core remains intact under harsh reaction conditions, allowing for late-stage functionalization and a wider array of compatible synthetic transformations. This makes it a valuable intermediate for routes that require a robust, non-hydrolyzable core, as highlighted in patents for preparing biologically active compounds [4].

Agrochemical Intermediate for Fluorinated Pesticides

The compound is explicitly cited in patents as an intermediate for plant protection agents [4]. Given the high prevalence of fluorine in modern agrochemicals (approximately 64% of launched products from 2016-2022), this building block offers a direct route to introducing a fluorinated heterocyclic motif into new insecticide, fungicide, or nematicide candidates [5]. Its unique substitution pattern allows for the exploration of chemical space distinct from other commercial fluorinated building blocks.

Application
Selection Property
Validation Focus
CNS drug discovery programs
Lipophilicity differentiation potential from less-fluorinated analogs
BBB permeability assay context
Metabolic stability research in lead optimization
Fluorinated core for reduced oxidative metabolism
Microsomal stability assay context
Multi-step synthetic routes with harsh conditions
Acid/base-resistant benzodioxole core
Synthetic compatibility under varied pH
Agrochemical discovery
Fluorinated heterocyclic building block for crop protection
Structure-activity exploration in pesticide candidates

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